Cas no 1268519-74-9 (9,9-Diphenyl-9H-fluoren-2-amine)
9,9-Diphenyl-9H-fluoren-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 9,9-Diphenyl-9H-fluoren-2-amine
- 2-Amino-9,9-diphenylfluorene
- 9,9-diphenylfluoren-2-amine
- AMFR0004
- C25H19N
- BCP21249
- 9H-Fluoren-2-amine, 9,9-diphenyl-
- RL01342
- SY055270
- OR315382
- AX8236542
- ST24045825
- X6689
- 2-Amino-9,9-diphenylfluorene, 98%
- MFCD22376664
- I10157
- DA-18843
- A2779
- 1268519-74-9
- AKOS016005588
- SCHEMBL14679630
- DS-18614
- J-508020
- AC-32109
- DTXSID10743496
- CS-0021856
-
- MDL: MFCD22376664
- Inchi: 1S/C25H19N/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H,26H2
- InChI Key: MQRGCMXCVJPWHI-UHFFFAOYSA-N
- SMILES: NC1=CC=C2C3C=CC=CC=3C(C3C=CC=CC=3)(C3C=CC=CC=3)C2=C1
Computed Properties
- Exact Mass: 333.15200
- Monoisotopic Mass: 333.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 6
Experimental Properties
- Density: 1.201
- Boiling Point: 496.6℃ at 760 mmHg
- PSA: 26.02000
- LogP: 6.21310
9,9-Diphenyl-9H-fluoren-2-amine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
9,9-Diphenyl-9H-fluoren-2-amine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
9,9-Diphenyl-9H-fluoren-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 095826-5g |
9,9-Diphenyl-9H-fluoren-2-amine |
1268519-74-9 | 95+% | 5g |
1672CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FO678-1g |
9,9-Diphenyl-9H-fluoren-2-amine |
1268519-74-9 | 97% | 1g |
220CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FO678-200mg |
9,9-Diphenyl-9H-fluoren-2-amine |
1268519-74-9 | 97% | 200mg |
94CNY | 2021-05-10 | |
| Fluorochem | 229159-250mg |
9,9-Diphenyl-9H-fluoren-2-amine |
1268519-74-9 | 95% | 250mg |
£12.00 | 2022-02-28 | |
| Fluorochem | 229159-1g |
9,9-Diphenyl-9H-fluoren-2-amine |
1268519-74-9 | 95% | 1g |
£26.00 | 2022-02-28 | |
| Fluorochem | 229159-5g |
9,9-Diphenyl-9H-fluoren-2-amine |
1268519-74-9 | 95% | 5g |
£62.00 | 2022-02-28 | |
| Fluorochem | 229159-10g |
9,9-Diphenyl-9H-fluoren-2-amine |
1268519-74-9 | 95% | 10g |
£105.00 | 2022-02-28 | |
| TRC | D492785-50mg |
9,9-Diphenyl-9H-fluoren-2-amine |
1268519-74-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D492785-100mg |
9,9-Diphenyl-9H-fluoren-2-amine |
1268519-74-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D492785-500mg |
9,9-Diphenyl-9H-fluoren-2-amine |
1268519-74-9 | 500mg |
$ 80.00 | 2022-06-05 |
9,9-Diphenyl-9H-fluoren-2-amine Suppliers
9,9-Diphenyl-9H-fluoren-2-amine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 9,9-Diphenyl-9H-fluoren-2-amine
Professional Introduction to 9,9-Diphenyl-9H-fluoren-2-amine (CAS No. 1268519-74-9)
9,9-Diphenyl-9H-fluoren-2-amine, a compound with the chemical formula C22H17N, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its fluorene core structure, which is a well-known scaffold in the development of various functional materials and bioactive molecules. The presence of two phenyl groups at the 9-position enhances its electronic properties, making it a valuable candidate for applications in optoelectronics and medicinal chemistry.
The CAS number 1268519-74-9 uniquely identifies this compound and distinguishes it from other isomers or derivatives. Its molecular structure, featuring a rigid planar system with extended π-conjugation, contributes to its stability and reactivity. These attributes have positioned 9,9-Diphenyl-9H-fluoren-2-amine as a key intermediate in synthesizing more complex molecules with tailored properties.
In recent years, there has been growing interest in the fluorene derivatives due to their potential applications in pharmaceuticals and advanced materials. The amine functional group at the 2-position of the fluorene ring introduces reactivity that can be exploited for further chemical modifications. This has led to extensive research into its role as a precursor for biologically active compounds, including potential therapeutic agents.
One of the most compelling aspects of 9,9-Diphenyl-9H-fluoren-2-amine is its utility in the synthesis of pharmaceutical intermediates. The rigid fluorene backbone provides a stable platform for attaching various pharmacophores, which are essential for drug-like properties such as bioavailability and target specificity. Researchers have leveraged this compound to develop novel molecules with applications in treating neurological disorders, cancer, and infectious diseases.
The electronic properties of 9,9-Diphenyl-9H-fluoren-2-amine make it particularly interesting for optoelectronic applications. Its high charge carrier mobility and luminescent characteristics have been explored in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic devices. The integration of this compound into these systems has shown promise in improving device performance and efficiency.
Recent advancements in synthetic methodologies have further enhanced the accessibility and versatility of 9,9-Diphenyl-9H-fluoren-2-amine. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient functionalization at multiple sites on the fluorene ring. These developments have opened new avenues for designing complex derivatives with tailored functionalities for both pharmaceutical and material science applications.
The biological activity of 9,9-Diphenyl-9H-fluoren-2-amine has been extensively studied in recent years. Researchers have identified several derivatives that exhibit significant inhibitory effects on target enzymes and receptors relevant to human health. For instance, modifications at the amine group have been shown to modulate binding affinity and selectivity, leading to more potent and selective drug candidates.
The synthetic utility of this compound extends beyond pharmaceuticals into the realm of materials science. Its ability to form stable π-stacking interactions makes it an excellent candidate for designing supramolecular assemblies and molecular recognition systems. These applications range from sensors to catalysts, highlighting the broad potential of fluorene-based molecules.
In conclusion, 9,9-Diphenyl-9H-fluoren-2-amine (CAS No. 1268519-74-9) is a versatile and highly functional compound with significant implications in both pharmaceuticals and materials science. Its unique structural features, combined with recent advancements in synthetic chemistry and application development, position it as a cornerstone molecule in modern research. As our understanding of its properties continues to grow, so too will its role in shaping future innovations across multiple scientific disciplines.
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